N-(2,3-DIMETHYLPHENYL)-1,1',3,3'-TETRAOXO-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisoindole core with multiple functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development and biochemical studies .
Medicine: The compound’s potential medicinal properties are being investigated for applications in treating various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate
Uniqueness: Compared to similar compounds, N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE stands out due to its biisoindole core and multiple functional groups. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C25H17N3O5 |
---|---|
Molecular Weight |
439.4g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C25H17N3O5/c1-13-6-5-9-20(14(13)2)26-21(29)15-10-11-18-19(12-15)25(33)28(24(18)32)27-22(30)16-7-3-4-8-17(16)23(27)31/h3-12H,1-2H3,(H,26,29) |
InChI Key |
PTIZFUACLLOHKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
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